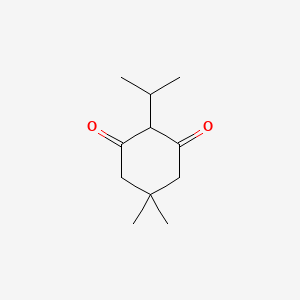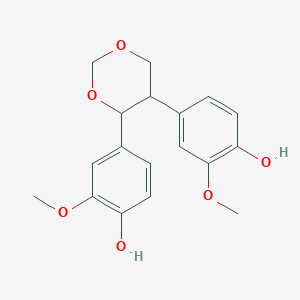
4,4'-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) is an organic compound with the molecular formula C18H20O6. This compound is characterized by the presence of a 1,3-dioxane ring and two methoxyphenol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) typically involves the reaction of 2-methoxyphenol with a suitable dioxane derivative under controlled conditions. One common method involves the use of acid catalysts to facilitate the formation of the dioxane ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The methoxyphenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This activity is facilitated by the presence of methoxyphenol groups, which can undergo redox reactions .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Similar structure with a dioxolane ring and diphenylmethanol groups.
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): Contains a butane-diyl linkage instead of a dioxane ring.
1,3-Dioxane, 4,5-dimethyl-: A simpler dioxane derivative with methyl groups.
Uniqueness
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) is unique due to its specific combination of a dioxane ring and methoxyphenol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
95971-69-0 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-[4-(4-hydroxy-3-methoxyphenyl)-1,3-dioxan-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H20O6/c1-21-16-7-11(3-5-14(16)19)13-9-23-10-24-18(13)12-4-6-15(20)17(8-12)22-2/h3-8,13,18-20H,9-10H2,1-2H3 |
InChI Key |
IXHCXCCPMCROLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2COCOC2C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


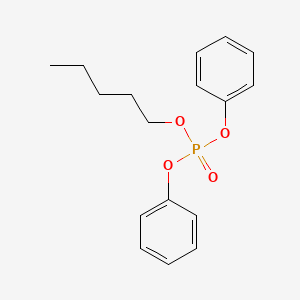
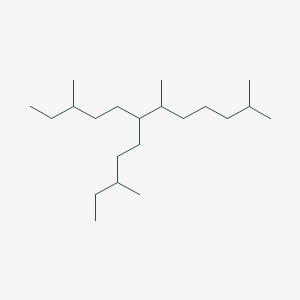
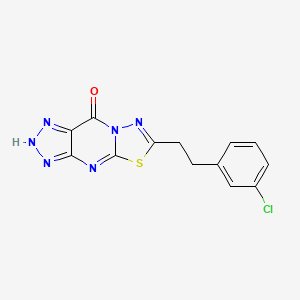
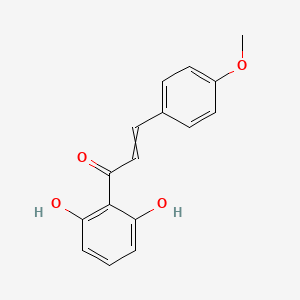

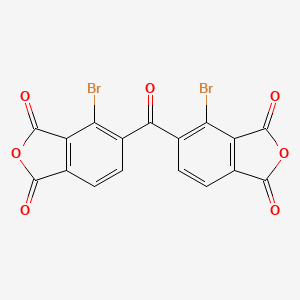
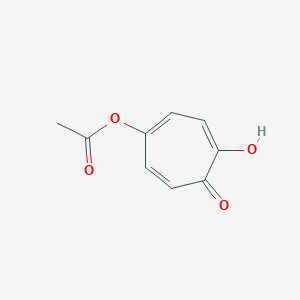
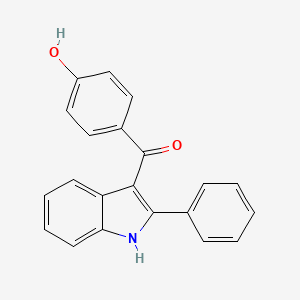
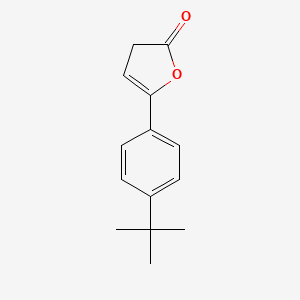
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
